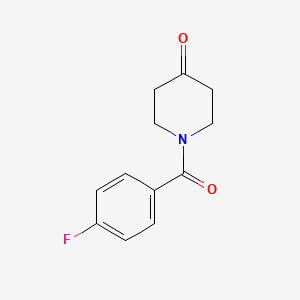

1-(4-Fluorobenzoyl)piperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorobenzoyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHMGVTZNXWWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Fluorobenzoyl)piperidin-4-one chemical properties and structure

An In-depth Technical Guide to 1-(4-Fluorobenzoyl)piperidin-4-one

This document provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for this compound, a key intermediate in pharmaceutical development and medicinal chemistry.

Introduction

This compound is a versatile chemical compound widely utilized as a key building block in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a piperidinone core and a fluorobenzoyl group, makes it a valuable intermediate for creating a diverse range of bioactive molecules. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving the bioavailability of derivative compounds.[1][2] This compound is particularly significant in the development of analgesics, anti-inflammatory drugs, and agents for neuroscience research, where it is used in studies investigating the modulation of neurotransmitter systems.[1][3] The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for anchoring ligands to biological targets such as the 5-HT2A receptor.[4]

Chemical Structure and Identifiers

The molecule consists of a piperidin-4-one ring N-acylated with a 4-fluorobenzoyl group.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-(4-Fluorobenzoyl)tetrahydro-4(1H)-pyridinone[1] |

| CAS Number | 648895-46-9[1] |

| Molecular Formula | C₁₂H₁₂FNO₂[1] |

| SMILES | O=C(N1CCC(CC1)=O)C2=CC=C(F)C=C2 |

| InChI Key | InChIKey=YQGJMFRXOGTPEJ-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These values are essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Reference |

| Molecular Weight | 221.23 g/mol | [1] |

| Melting Point | 96-102 °C | [1] |

| Purity | ≥ 99% | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound and its derivatives.

Synthesis Protocol: Acylation of Piperidin-4-one

The most direct synthesis involves the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride. This method is analogous to established procedures for the synthesis of similar N-benzoyl piperidine and piperazine derivatives.[5]

Materials:

-

Piperidin-4-one hydrochloride

-

4-Fluorobenzoyl chloride

-

Triethylamine (TEA) or similar non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Suspend piperidin-4-one hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0 °C).

-

Add triethylamine (approx. 2.2 equivalents) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 20-30 minutes.

-

Slowly add a solution of 4-fluorobenzoyl chloride (approx. 1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantification of piperidin-4-one derivatives.[6][7]

Instrumentation & Reagents:

-

HPLC System: Standard system with a UV-Vis detector, pump, autosampler, and column oven.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient of acetonitrile (HPLC grade) and water (HPLC grade), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detector Wavelength: Set to monitor the benzoyl chromophore, typically around 254 nm.[6]

-

Flow Rate: Approximately 1.0 mL/min.[6]

-

Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a suitable solvent like acetonitrile to create a stock solution for analysis.

Procedure:

-

Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a standard solution of this compound to determine its retention time.

-

Inject the sample solution.

-

Run the gradient program to elute the compound and any impurities.

-

Analyze the resulting chromatogram to determine the purity by calculating the relative peak area of the main product.

Applications in Research and Development

This compound is a cornerstone intermediate with broad applications:

-

Pharmaceutical Development: It serves as a critical starting material for synthesizing drugs, especially analgesics and anti-inflammatory agents.[1][3]

-

Neuroscience Research: The compound and its derivatives are used to investigate neurotransmitter systems, aiding in the discovery of potential treatments for neurological disorders.[1][3]

-

Medicinal Chemistry: It is frequently used in structure-activity relationship (SAR) studies to optimize the efficacy and safety profiles of new drug candidates.[3]

-

Biochemical Assays: Researchers utilize it in various assays to evaluate biological activity and identify new therapeutic targets.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 1-(4-Fluorobenzyl)-4-piperidone [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

1-(4-Fluorobenzoyl)piperidin-4-one CAS number and molecular formula

CAS Number: 648895-46-9 Molecular Formula: C₁₂H₁₂FNO₂

This technical guide provides a comprehensive overview of 1-(4-Fluorobenzoyl)piperidin-4-one, a versatile building block for researchers, scientists, and drug development professionals. The document outlines its chemical properties, synthesis, and known biological applications, with a focus on its role in medicinal chemistry and neuroscience.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 648895-46-9 | [1] |

| Molecular Formula | C₁₂H₁₂FNO₂ | [1] |

| Molecular Weight | 221.23 g/mol | [1] |

| Melting Point | 96-102 °C | [1] |

| Purity | ≥ 99% | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 1-Benzoyl-4-piperidone

This protocol describes the synthesis of 1-Benzoyl-4-piperidone and can be adapted by substituting benzoyl chloride with 4-fluorobenzoyl chloride.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Anhydrous potassium carbonate

-

Dry N,N-Dimethylformamide (DMF)

-

4-Fluorobenzoyl chloride

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF is stirred for 30 minutes at room temperature.

-

4-Fluorobenzoyl chloride (1.1 equivalents) is added dropwise to the reaction mixture.

-

The reaction is heated at 65°C for 14 hours.

-

After cooling to room temperature, the mixture is filtered and quenched with ice water.

-

The resulting mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water followed by brine.

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and is a valuable tool in neuroscience research.[1]

Pharmaceutical Development: This compound is a crucial building block in the development of analgesics and anti-inflammatory drugs.[1] The piperidin-4-one scaffold is a common feature in many biologically active molecules.

Neuroscience Research: Derivatives of this compound are utilized in studies investigating the modulation of neurotransmitter systems.[1] The fluorobenzoyl group can influence the binding affinity and selectivity of these compounds for various receptors in the central nervous system (CNS). Research on related compounds suggests potential applications in understanding and treating neurological disorders.[2][3]

Chemical Synthesis: As a versatile building block, this compound enables the creation of complex molecular structures for drug discovery.[1] The ketone and the tertiary amine functionalities offer multiple points for chemical modification.

Biochemical Assays: Researchers utilize this compound and its derivatives in various biochemical assays to evaluate their biological activity and to identify new therapeutic targets.[1]

The following diagram illustrates a general workflow for the synthesis and biological evaluation of piperidin-4-one derivatives.

References

Synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one from piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one, a valuable intermediate in medicinal chemistry and pharmaceutical research. This document provides a comprehensive overview of the chemical reaction, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules. The incorporation of a 4-fluorobenzoyl group onto the piperidin-4-one scaffold can significantly influence the pharmacological properties of the resulting compounds, often enhancing their lipophilicity and metabolic stability. This makes it a compound of interest for the development of novel therapeutics, including analgesics and anti-inflammatory agents. The synthesis described herein is a nucleophilic acyl substitution, specifically an N-acylation, which is a fundamental transformation in organic chemistry.

Reaction Scheme and Mechanism

The synthesis of this compound from piperidin-4-one is typically achieved through a Schotten-Baumann-type reaction. This involves the acylation of the secondary amine of piperidin-4-one with 4-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

Piperidin-4-one + 4-Fluorobenzoyl chloride → this compound + HCl

The base, often a tertiary amine like triethylamine or an excess of the piperidine starting material, plays a crucial role in driving the reaction to completion by scavenging the generated HCl.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. It is based on established methods for N-acylation of similar piperidine derivatives.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) |

| Piperidin-4-one hydrochloride | C₅H₁₀ClNO | 135.59 |

| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Procedure:

-

To a solution of piperidin-4-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), triethylamine (2.2 eq) is added. The mixture is stirred at room temperature for 20 minutes to liberate the free base.

-

The reaction mixture is then cooled to 0 °C in an ice bath.

-

A solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the stirred piperidin-4-one solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 648895-46-9 |

| Molecular Formula | C₁₂H₁₂FNO₂ |

| Molecular Weight | 221.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 96-102 °C |

Table 2: Representative Reaction Parameters and Expected Outcome

| Parameter | Value |

| Scale | Millimole to gram scale |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Purification Method | Column Chromatography or Recrystallization |

| Expected Yield | 70-90% |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Reaction Components

Spectroscopic and Structural Characterization of 1-(4-Fluorobenzoyl)piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 1-(4-Fluorobenzoyl)piperidin-4-one. Due to the limited availability of a complete, unified experimental dataset in published literature, this document compiles and predicts spectroscopic characteristics based on data from closely related analogs and foundational principles of spectroscopic interpretation. This guide is intended to serve as a reliable reference for the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: (4-Fluorophenyl)(4-oxopiperidin-1-yl)methanone

-

Molecular Formula: C₁₂H₁₂FNO₂

-

Molecular Weight: 221.23 g/mol

-

CAS Number: 648895-46-9

-

Physical State: Solid

-

Melting Point: 96-102 °C

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. This data is compiled from analyses of structurally similar compounds containing the 4-fluorobenzoyl moiety and the piperidin-4-one core.

¹H NMR Spectroscopy Data

The proton NMR spectrum is characterized by the distinct signals of the 4-fluorophenyl group and the piperidin-4-one ring. The amide bond restricts rotation, potentially leading to broadened signals for the piperidine protons at room temperature.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.50 - 7.40 | m | 2H | H-2', H-6' (ortho to C=O) |

| ~ 7.20 - 7.10 | t | 2H | H-3', H-5' (meta to C=O) |

| ~ 3.90 | t | 2H | H-2eq, H-6eq (piperidine) |

| ~ 3.65 | t | 2H | H-2ax, H-6ax (piperidine) |

| ~ 2.60 | t | 2H | H-3eq, H-5eq (piperidine) |

| ~ 2.45 | t | 2H | H-3ax, H-5ax (piperidine) |

¹³C NMR Spectroscopy Data

The carbon NMR spectrum shows the characteristic carbonyl carbons of the ketone and the amide, along with the aromatic signals split by the fluorine atom and the aliphatic signals of the piperidine ring.

| Chemical Shift (δ) ppm | Assignment |

| ~ 207.0 | C-4 (Ketone C=O) |

| ~ 169.0 | Amide C=O |

| ~ 165.0 (d, ¹JCF) | C-4' (C-F) |

| ~ 132.0 (d, ⁴JCF) | C-1' |

| ~ 130.0 (d, ³JCF) | C-2', C-6' |

| ~ 115.5 (d, ²JCF) | C-3', C-5' |

| ~ 45.0 | C-2, C-6 (Piperidine) |

| ~ 41.0 | C-3, C-5 (Piperidine) |

d = doublet, JCF = Carbon-Fluorine coupling constant

Infrared (IR) Spectroscopy Data

The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3070 | Medium | C-H stretch (Aromatic) |

| ~ 2920, 2850 | Medium | C-H stretch (Aliphatic) |

| ~ 1720 | Strong | C=O stretch (Ketone) |

| ~ 1645 | Strong | C=O stretch (Amide I band) |

| ~ 1600, 1510 | Medium | C=C stretch (Aromatic ring) |

| ~ 1230 | Strong | C-F stretch |

| ~ 1160 | Strong | C-N stretch |

Mass Spectrometry (MS) Data

Mass spectrometry data is predicted based on the molecular weight and common fragmentation patterns of N-acyl piperidines and benzoyl derivatives.

| m/z Value | Interpretation |

| 221.08 | [M]⁺, Molecular Ion |

| 222.08 | [M+H]⁺, Protonated Molecular Ion (in ESI+) |

| 123.01 | [C₇H₄FO]⁺, Fragment corresponding to the 4-fluorobenzoyl cation |

| 98.06 | [C₅H₈NO]⁺, Fragment from cleavage of the benzoyl group |

Experimental Protocols

The following sections detail standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a 5 mm probe.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, MestReNova).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Processing: The resulting interferogram is converted to a transmittance or absorbance spectrum. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: An Agilent 6230 Series Time-of-Flight (TOF) LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted and introduced into the mass spectrometer via direct infusion or liquid chromatography.

-

ESI+ Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 100 V.

-

-

Data Processing: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Potential Research Applications of 1-(4-Fluorobenzoyl)piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorobenzoyl)piperidin-4-one is a versatile heterocyclic ketone that serves as a pivotal building block in medicinal chemistry. Its unique structural features, including a piperidinone core and a fluorobenzoyl group, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the piperidinone ring offers multiple points for chemical modification. This technical guide provides an in-depth overview of the synthesis, key research applications, and pharmacological potential of derivatives of this compound, with a focus on its role in the development of novel therapeutics targeting the central nervous system.

Introduction

The piperidin-4-one moiety is a well-established pharmacophore found in numerous clinically successful drugs.[1] Its rigid framework allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The introduction of a 4-fluorobenzoyl group at the nitrogen atom of the piperidone ring, yielding this compound, further enhances its utility as a synthetic intermediate. This modification not only influences the electronic properties of the molecule but also provides a handle for creating derivatives with altered pharmacokinetic and pharmacodynamic profiles.[2]

This compound has garnered significant interest as a precursor for the synthesis of ligands targeting a variety of receptors and transporters in the central nervous system, including dopamine receptors, serotonin transporters, and sigma receptors.[3][4] Its structural versatility has enabled the development of compounds with potential applications as antipsychotics, antidepressants, and analgesics.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 648895-46-9 | [3] |

| Molecular Formula | C₁₂H₁₂FNO₂ | [3] |

| Molecular Weight | 221.23 g/mol | [3] |

| Melting Point | 96-102 °C | [3] |

| Purity | ≥ 99% | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride.

Experimental Protocol: N-acylation of Piperidin-4-one

Materials:

-

Piperidin-4-one hydrochloride

-

4-Fluorobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

To a stirred solution of piperidin-4-one hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane at 0°C, add 4-fluorobenzoyl chloride (1 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Research Applications and Pharmacological Potential

The this compound scaffold is a cornerstone in the development of ligands for various CNS targets. The following sections detail its application in targeting key proteins implicated in neuropsychiatric disorders.

Dopamine D₂ Receptor Antagonists

Signaling Pathway:

Dopamine D₂ receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D₂ receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade modulates neuronal excitability and neurotransmitter release. Antagonists of the D₂ receptor are a mainstay in the treatment of psychosis.

Quantitative Data:

Derivatives of this compound have been synthesized and evaluated for their affinity to the dopamine D₂ receptor. The following table summarizes the binding affinities (Ki) of selected compounds.

| Compound ID | Modification on Piperidinone Ring | Target | Ki (nM) | Reference |

| FMTP | 8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one | D₄ | 4.3 | [6] |

Experimental Workflow: Screening for D₂ Receptor Antagonists

A typical workflow for identifying and characterizing D₂ receptor antagonists from a library of this compound derivatives involves a multi-step process.

Serotonin Transporter (SERT) Ligands

Mechanism of Action:

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating serotonergic signaling.[7] Inhibitors of SERT increase the synaptic concentration of serotonin, leading to enhanced activation of postsynaptic serotonin receptors. This is the primary mechanism of action for many antidepressant drugs.[8]

Quantitative Data:

The this compound scaffold has been utilized to develop potent SERT ligands. The table below presents binding affinity data for representative compounds.

| Compound ID | Modification on Piperidinone Ring | Target | Ki (nM) | Reference |

| Analogue 1 | 3-[(Aryl)(4-fluorobenzyloxy)methyl] | SERT | 2-400 | [9] |

| Meperidine Analogue 9g | 2-naphthyl derivative | SERT | High Affinity | [10] |

Sigma-1 Receptor Modulators

Signaling Pathway:

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[7] It is not a classical GPCR but modulates a variety of cellular signaling pathways, including calcium signaling, ion channel function, and cellular stress responses, through protein-protein interactions.[11] Sigma-1 receptor ligands can have neuroprotective and analgesic effects.

Quantitative Data:

Numerous derivatives based on the this compound core have shown high affinity for the sigma-1 receptor.

| Compound ID | Modification on Piperidinone Ring | Target | Ki (nM) | Reference |

| Compound 7e | Substituted benzyl halide reaction product | σ₁ | < 1 (High Affinity) | [12] |

| Compound 8a | Reduction product of 7a | σ₁ | < 1 (High Affinity) | [12] |

| Compound 8f | Reduction product of 7f | σ₁ | < 1 (High Affinity) | [12] |

Conclusion

This compound is a highly valuable and versatile scaffold in modern drug discovery. Its synthetic accessibility and the ability to introduce a wide range of substituents have led to the development of potent and selective ligands for key CNS targets. The promising preclinical data for many of its derivatives highlight its potential for the development of novel therapeutics for a variety of neurological and psychiatric disorders. Further exploration of the chemical space around this core structure is likely to yield new clinical candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the potential of this remarkable molecule in their drug development endeavors.

References

- 1. Structural studies of serotonin receptor family [bmbreports.org]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 8. sigma-1 receptor modulation of acid-sensing ion channel a (ASIC1a) and ASIC1a-induced Ca2+ influx in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(4-Fluorobenzoyl)piperidin-4-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorobenzoyl)piperidin-4-one is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its structural features, particularly the fluorobenzoyl moiety and the piperidin-4-one core, make it a versatile building block for the synthesis of a range of active pharmaceutical ingredients (APIs), most notably atypical antipsychotics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and primary applications of this compound, with a focus on its role in the production of high-profile drugs such as Risperidone and Droperidol. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. The presence of the fluorine atom enhances its lipophilicity, which can contribute to improved bioavailability of the resulting API.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(4-Fluorobenzoyl)tetrahydro-4(1H)-pyridinone | [1] |

| CAS Number | 648895-46-9 | [1] |

| Molecular Formula | C₁₂H₁₂FNO₂ | [1] |

| Molecular Weight | 221.23 g/mol | [1] |

| Melting Point | 96-102 °C | [1] |

| Purity | ≥ 99% | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of piperidin-4-one. This reaction involves the formation of an amide bond between the secondary amine of the piperidin-4-one ring and the acyl group from a 4-fluorobenzoyl derivative.

Experimental Protocol: N-acylation of Piperidin-4-one

Objective: To synthesize this compound from piperidin-4-one hydrochloride and 4-fluorobenzoyl chloride.

Materials:

-

Piperidin-4-one hydrochloride

-

4-Fluorobenzoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve piperidin-4-one hydrochloride (1.0 equivalent) in anhydrous DCM or DMF to a concentration of approximately 0.1 M.

-

To the solution, add a non-nucleophilic base such as triethylamine (1.5 equivalents) to neutralize the hydrochloride and deprotonate the piperidine nitrogen.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Expected Yield: The yield for this type of acylation is typically high, often exceeding 80%, depending on the purity of the starting materials and the optimization of reaction conditions.

Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of several important pharmaceutical drugs, particularly those used in the treatment of psychiatric disorders. The piperidin-4-one moiety provides a scaffold that can be further modified to interact with specific biological targets.

Synthesis of Droperidol

Droperidol is a butyrophenone antipsychotic and antiemetic agent.[2] Its synthesis involves the alkylation of a benzimidazolone derivative with a butyrophenone side chain, which can be derived from a 1-(4-fluorobenzoyl)piperidine precursor. While a direct synthesis from this compound is not the most common route, a closely related precursor, 4-(4-fluorobenzoyl)piperidine, is often used. The synthesis of droperidol involves the subsequent alkylation of 1-(1,2,3,6-tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one with 4-chloro-4'-fluorobutyrophenone.

Synthesis of Risperidone

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. It possesses potent antagonist activity at both serotonin 5-HT2A and dopamine D2 receptors.[3] The synthesis of Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a pyridopyrimidinone side chain. A key precursor to the benzisoxazole moiety can be synthesized from a derivative of 1-(4-fluorobenzoyl)piperidine.

Experimental Workflow for Antipsychotic Drug Synthesis

The general workflow for utilizing this compound in the synthesis of antipsychotic drugs is depicted below.

Caption: General synthetic workflow from the intermediate to the final API.

Biological Context: Signaling Pathways of Drug Targets

The therapeutic effects of drugs derived from this compound, such as Risperidone and Droperidol, are mediated through their interaction with specific neurotransmitter receptors in the brain. Understanding these signaling pathways is crucial for drug development.

Dopamine D2 Receptor Signaling Pathway

Droperidol is a potent antagonist of the dopamine D2 receptor.[2] Antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for its antipsychotic effects. The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Droperidol.

Serotonin 5-HT2A Receptor Signaling Pathway

Risperidone is a potent antagonist of the serotonin 5-HT2A receptor.[3] This action is thought to contribute to its efficacy against the negative symptoms of schizophrenia and its lower incidence of extrapyramidal side effects compared to typical antipsychotics. The 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Caption: Serotonin 5-HT2A receptor signaling pathway and the antagonistic action of Risperidone.

Conclusion

This compound is a high-value intermediate in the synthesis of complex pharmaceutical molecules. Its straightforward synthesis and versatile reactivity make it an essential component in the production of key antipsychotic medications. A thorough understanding of its properties, synthetic routes, and the biological pathways of its derivatives is critical for the continued development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational resource for scientists and researchers working in this important area of medicinal chemistry.

References

The Evolving Landscape of Neurotherapeutics: A Technical Guide to the Biological Activity of Fluorinated Benzoylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This powerful approach has been particularly fruitful in the development of central nervous system (CNS) agents, where fine-tuning of physicochemical properties is paramount for achieving desired therapeutic outcomes. Among the myriad of heterocyclic structures, the benzoylpiperidine moiety has emerged as a privileged scaffold, demonstrating a remarkable versatility in targeting a diverse array of CNS receptors and enzymes. The introduction of fluorine to this scaffold has led to the generation of derivatives with enhanced potency, selectivity, and metabolic stability.

This in-depth technical guide provides a comprehensive overview of the biological activity of fluorinated benzoylpiperidine derivatives. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel CNS therapeutics. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental processes to facilitate a deeper understanding of this important class of compounds.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of selected fluorinated benzoylpiperidine and related derivatives against key CNS targets. This data provides a quantitative basis for structure-activity relationship (SAR) analysis and target-based drug design.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Notes |

| Compound 19 | 5.10 ± 0.24[1] | 26.78 ± 0.81[1] | A 1-benzylpiperidine derivative with a fluorine atom at the para position of the 2-phenylacetate moiety.[1] |

| Compound 21 | > 500[1] | 6.16 ± 0.29[1] | A 1-benzoylpiperidine derivative with notable BuChE selectivity.[1] |

| Donepezil | 0.0057 - 0.0116[2] | - | A piperidine derivative used as a reference AChE inhibitor.[2] |

| Galantamine | 0.41 - 556[2] | - | A reference AChE inhibitor.[2] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | 0.00056[3] | - | A highly potent AChE inhibitor, demonstrating an affinity 18,000 times greater for AChE than for BuChE.[3] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020) | 0.0057[4] | - | A potent and selective AChE inhibitor.[4] |

| Compound 5d | 0.013 ± 0.0021[5] | - | An N-(2-(piperidine-1-yl)ethyl)benzamide derivative with an ortho-fluorine substitution.[5] |

Table 2: Monoacylglycerol Lipase (MAGL) Inhibitory Activity

| Compound | MAGL IC50 (nM) | Notes |

| Compound 13 | 2.0[6] | A potent and reversible benzylpiperidine derivative.[6][7] |

| Compound 23 | 80[8] | A potent and selective reversible benzoylpiperidine MAGL inhibitor.[8] |

| Compound 28 | 1.3[9] | A benzylpiperidine derivative with a fluorine atom in the para position of the phenolic group.[9] |

| Compound 7 | 133.9[6][7] | A benzylpiperidine MAGL inhibitor.[6][7] |

| Compound 10c | 124.6[6][7] | A benzylpiperidine derivative with a chlorine atom on the phenolic ring.[6][7] |

| Compound 10d | 107.2[6][7] | A benzylpiperidine derivative with a chlorine atom on the phenolic ring.[6][7] |

Table 3: Sigma Receptor (σ1 and σ2) Binding Affinity

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Notes |

| Compound 1 | 3.2[10] | 105.6[10] | A 4-fluorophenyl-substituted benzylpiperidine derivative.[10] |

| Compound 3 | 8.9[10] | 231.4[10] | A benzylpiperidine derivative.[10] |

| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine (1) | 4.3[11] | - | A selective high-affinity ligand for sigma-1 receptors.[11] |

| [18F]FPS | 4.3[12] | 144[12] | A potent σ1 receptor agonist.[12] |

| Compound 1a | 0.86[13] | 239[13] | A p-chlorophenoxyalkylpiperidine derivative.[13] |

| Compound 1b | 0.89[13] | 170[13] | A p-methoxyphenoxyalkylpiperidine derivative.[13] |

Table 4: Serotonin Transporter (SERT) and Dopamine Transporter (DAT) Binding Affinity

| Compound | SERT Ki (µM) | DAT Ki (nM) | Notes |

| Compound 12 | low µM range[1] | - | A 1-benzoylpiperidine derivative.[1] |

| Compound 16 | low µM range[1] | - | A 1-benzoylpiperidine derivative.[1] |

| Compound 21 | 25.5 ± 1.01[1] | - | A 1-benzoylpiperidine derivative.[1] |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives (1-4) | 0.002 - 0.4[14] | - | High-affinity ligands for the serotonin transporter.[14] |

| GBR 12909 | - | 34 ± 11[15] | A piperazine-based dopamine transporter inhibitor.[15] |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | - | 0.7[16] | A piperidine analogue of GBR 12909 with subnanomolar affinity for DAT.[16] |

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the advancement of drug discovery. This section provides protocols for key in vitro assays commonly employed in the evaluation of fluorinated benzoylpiperidine derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potential of compounds against AChE.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration in the well should not exceed 1%.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of test compound solution (or buffer for control), and 20 µL of AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) for binding to the σ1 receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

-

Membrane preparation from cells or tissues expressing σ1 receptors (e.g., guinea pig brain)

-

Radioligand: --INVALID-LINK---pentazocine

-

Non-specific binding control: Haloperidol (or other high-affinity σ1 ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In test tubes, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

-

-

Incubation:

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Pathways and Processes

To further elucidate the complex interactions and experimental procedures associated with fluorinated benzoylpiperidine derivatives, the following diagrams have been generated using the DOT language.

Caption: Workflow for a Radioligand Binding Assay.

Caption: Mechanism of Action for a SERT Inhibitor.

Caption: Key Factors in SAR of Fluorinated Benzoylpiperidines.

Conclusion

Fluorinated benzoylpiperidine derivatives represent a highly promising and versatile class of compounds for the development of novel CNS therapeutics. The strategic introduction of fluorine has consistently demonstrated the ability to enhance key pharmacological properties, leading to potent and selective agents for a range of important biological targets. This technical guide has provided a consolidated resource of quantitative biological data, detailed experimental protocols, and illustrative diagrams to aid researchers in their efforts to design and develop the next generation of CNS drugs based on this privileged scaffold. The continued exploration of the structure-activity relationships within this chemical space, guided by the principles and data outlined herein, holds significant potential for addressing unmet medical needs in neurology and psychiatry., holds significant potential for addressing unmet medical needs in neurology and psychiatry.

References

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ricerca.uniba.it [ricerca.uniba.it]

- 14. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1-(4-Fluorobenzoyl)piperidin-4-one Analogs

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-(4-Fluorobenzoyl)piperidin-4-one and its analogs. The piperidin-4-one scaffold is a versatile pharmacophore that has been explored for a wide range of biological activities. This document will focus on the synthesis, biological evaluation, and SAR of derivatives, with a particular emphasis on analogs where the 1-position of the piperidine ring is substituted with a 4-fluorobenzoyl group or similar moieties.

General Synthesis Strategies

The synthesis of this compound analogs typically involves a multi-step process. A common synthetic route begins with the appropriate piperidin-4-one precursor, which is then N-acylated or N-alkylated.

A generalized synthetic workflow is outlined below:

A key synthetic method for creating the core piperidin-4-one structure is the Mannich reaction. This involves the condensation of an ethyl methyl ketone, an aldehyde (such as benzaldehyde), and ammonium acetate.[1] Further modifications, such as the introduction of a thiosemicarbazone moiety, can be achieved by reacting the piperidin-4-one with thiosemicarbazide.[1]

Structure-Activity Relationships and Biological Activities

The this compound scaffold and its analogs have been investigated for a variety of biological targets. The following sections detail the SAR for some of the most prominent activities.

Derivatives of piperidine have been extensively studied as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[2][3] The SAR of these compounds reveals several key features:

-

N-Substitution: The nature of the substituent on the piperidine nitrogen is crucial for activity. While the 1-(4-Fluorobenzoyl) group itself is a common feature in various biologically active compounds, in the context of AChE inhibition, benzyl groups on the piperidine nitrogen have shown significant potency.[4][5]

-

Substitution at the 4-position: Modifications at the 4-position of the piperidine ring significantly influence AChE inhibitory activity. For instance, the introduction of a (5,6-dimethoxy-1-oxoindan-2-yl)methyl moiety at the 4-position of a 1-benzylpiperidine scaffold resulted in a highly potent AChE inhibitor (IC50 = 5.7 nM).[4]

-

Role of the Carbonyl Group: The presence of a carbonyl group can be a critical determinant of activity. In some series of sigma-1 receptor ligands, the introduction of a benzoyl group led to a dramatic decrease in binding affinity, suggesting that the rigidity imparted by the carbonyl group might hinder interaction with the binding site.[6]

Table 1: AChE Inhibitory Activity of Selected Piperidine Analogs

| Compound | Structure | AChE IC50 (nM) | Reference |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog) | N-benzylpiperidine with indanone moiety at C4 | 5.7 | [4] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | N-benzylpiperidine with extended side chain at C4 | 0.56 | [5] |

| Phthalimide-piperazine analog with m-Fluoro substitution | Phthalimide connected to piperazine with a meta-fluorobenzoyl group | 7.1 | [3] |

| Phthalimide-piperazine analog with p-Methoxy substitution | Phthalimide connected to piperazine with a para-methoxybenzoyl group | 20.3 | [3] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

A common method to determine AChE inhibitory activity is the Ellman's test.[2][3]

-

Preparation of Solutions:

-

Prepare a solution of acetylthiocholine iodide (ATCI) in phosphate buffer (pH 8.0).

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

-

Prepare a solution of acetylcholinesterase (AChE) enzyme in phosphate buffer.

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with the buffer to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution and the test compound solution.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI and DTNB solutions.

-

Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at a specific wavelength (typically around 412 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Piperidine-based scaffolds have also been identified as potent and selective dopamine D4 receptor antagonists, which have potential applications in the treatment of neuropsychiatric disorders.[7][8]

-

N-Substituent: The substituent on the piperidine nitrogen plays a key role in D4 receptor affinity. For example, an N-3-fluoro-4-methoxybenzyl group has been shown to be a favorable substituent.[7]

-

4-Position Substituent: Modifications at the 4-position of the piperidine ring are also critical. Benzyloxy groups at this position have been explored, with various substitutions on the benzyl ring influencing activity.[7]

Table 2: Dopamine D4 Receptor Binding Affinity of Selected Piperidine Analogs

| Compound | N-Substituent | O-Substituent (at C4) | D4R Ki (nM) | Reference |

| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 | [7] |

| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 | [7] |

| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 | [7] |

| 8e | 3-Fluoro-4-methoxybenzyl | 4-Methylbenzyl | 241 | [7] |

| 8f | 3-Fluoro-4-methoxybenzyl | 2-Methylbenzyl | 343 | [7] |

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptors

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the human dopamine D4 receptor (e.g., HEK293 cells).

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

-

Binding Assay:

-

In a reaction tube, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]spiperone), and the test compound at various concentrations.

-

Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Calculate the Ki value for the test compound, which represents its binding affinity for the receptor.

-

Piperidin-4-one derivatives have also demonstrated potential as antimicrobial and anti-tuberculosis agents.[1][9]

-

Antimicrobial Activity: The introduction of a thiosemicarbazone moiety at the 4-position of the piperidin-4-one ring has been shown to enhance antifungal activity compared to the parent piperidin-4-one.[1]

-

Anti-tuberculosis Activity: A series of piperidinol analogs were identified with anti-tuberculosis activity.[9] For instance, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and its (S)-enantiomer showed good activity.[9]

Table 3: Anti-tuberculosis Activity of Selected Piperidinol Analogs

| Compound | Structure | MIC (µg/mL) | Reference |

| Piperidinol hit | 4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-hydroxy-3-phenoxypropyl)piperidin-4-ol | 1.5 | [10] |

| Analog 4g | 1-((S)-3-(4-fluorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | - | [10] |

| Analog 4m | 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | - | [10] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Culture:

-

Grow a culture of the target microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth medium to a specific optical density.

-

-

Preparation of Test Compounds:

-

Prepare serial dilutions of the test compounds in the broth medium in a 96-well microplate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the bacterial suspension.

-

Incubate the microplate under appropriate conditions (e.g., temperature, time, and atmosphere).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

The this compound scaffold and its analogs represent a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The structure-activity relationship studies highlight the critical importance of substitutions at the 1- and 4-positions of the piperidine ring in determining both the potency and selectivity of these compounds for various biological targets. Further exploration and optimization of this scaffold hold promise for the development of novel therapeutic agents for a range of diseases, including neurodegenerative disorders, neuropsychiatric conditions, and infectious diseases. The synthetic versatility of the piperidin-4-one core allows for the generation of diverse chemical libraries, facilitating the continued investigation of this important pharmacophore.

References

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine D(4) receptor antagonist 3-(4-[(18)F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one([(18)F]FMTP): radiosynthesis and in vivo characterization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into 1-(4-Fluorobenzoyl)piperidin-4-one in Medicinal Chemistry

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Applications, and Biological Significance of the 1-(4-Fluorobenzoyl)piperidin-4-one Core.

The this compound moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents, particularly those targeting the central nervous system (CNS). Its unique structural features, including a piperidine ring, a ketone functionality, and a fluorinated benzoyl group, provide a versatile platform for designing molecules with tailored pharmacological profiles. This technical guide offers an in-depth exploration of this scaffold, encompassing its synthesis, derivatization, and its role in the creation of potent and selective ligands for key neurological targets.

Core Chemical Properties and Synthesis

This compound is a crystalline solid with a melting point ranging from 96-102 °C. The presence of the electron-withdrawing fluorine atom on the benzoyl ring enhances the compound's metabolic stability and modulates its electronic properties, which can be crucial for receptor interactions. The piperidin-4-one core offers multiple points for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

A common synthetic route to this compound involves the Friedel-Crafts acylation of fluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride, followed by deacetylation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂FNO₂ |

| Molecular Weight | 221.23 g/mol |

| CAS Number | 648895-46-9 |

| Melting Point | 96-102 °C |

| Appearance | White to pale yellow solid |

A Privileged Scaffold for CNS Drug Discovery

The this compound framework is a key component in a variety of CNS-active compounds, including antipsychotics and antidepressants. Its structural resemblance to the butyrophenone pharmacophore has made it a valuable starting point for the design of dopamine D2 receptor antagonists and serotonin reuptake inhibitors.

Targeting the Dopamine D2 Receptor

Atypical antipsychotics often exhibit affinity for dopamine D2 receptors. The 4-(p-fluorobenzoyl)piperidine fragment is considered a constrained analog of the butyrophenone pharmacophore, crucial for anchoring ligands to the D2 receptor. Modifications at the piperidine nitrogen and the ketone functionality have led to the discovery of potent D2 receptor ligands.

Table 2: Dopamine D2 Receptor Binding Affinities of Representative Piperidine Derivatives

| Compound | R Group (at piperidine N) | Ki (nM) for D2 Receptor |

| Haloperidol | -(CH₂)₃-C(OH)(p-ClPh)₂ | 0.89 |

| Compound 32 | -CH₂-CH₂-N(CH₃)-C(=O)-Ph | 12 |

| Compound 7i | -(CH₂)₄-NH-C(=O)-(p-SF₅-Ph) | 72.4 |

Data compiled from various sources. Compound numbers are as referenced in the original publications.

Modulating the Serotonin Transporter

The this compound scaffold has also been successfully employed in the development of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. The fluorobenzoyl moiety can engage in key interactions within the serotonin transporter (SERT), while modifications on the piperidine ring allow for fine-tuning of affinity and selectivity.

Table 3: Serotonin Transporter (SERT) Inhibitory Activity of Representative Piperidine Derivatives

| Compound | Modification | IC50 (nM) for SERT Inhibition |

| Fluoxetine | (Reference SSRI) | ~14 |

| Compound 1 | 3-[(phenyl)(4-fluorobenzyloxy)methyl]piperidine | 2 |

| Compound 11o | 4-amino-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5-(4-propyloxyphenyl)[1][2][3]triazole | Low nanomolar range |

Data compiled from various sources. Compound numbers are as referenced in the original publications.

Experimental Protocols

Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine

A detailed protocol for a key intermediate in the synthesis of many derivatives is provided below:

Materials:

-

1-acetylisonipecotoyl chloride

-

Aluminum chloride

-

Fluorobenzene

-

Chloroform

-

Ligroin-diisopropyl ether mixture

-

Ice

Procedure:

-

To a stirring mixture of 93.0 g of aluminum chloride in 150 ml of fluorobenzene, slowly add 70 g of 1-acetylisonipecotoyl chloride.

-

After the addition is complete, reflux the mixture for one hour.

-

Pour the reaction mixture onto ice. The two resulting layers will separate.

-

Extract the aqueous layer twice with chloroform.

-

Combine the chloroform extracts with the initially separated fluorobenzene layer.

-

Dry the organic solution and concentrate it under reduced pressure to obtain a crystalline white solid.

-

Recrystallize the solid from a ligroin-diisopropyl ether mixture to yield 1-acetyl-4-(4-fluorobenzoyl)piperidine.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor using [³H]-spiperone as the radioligand.[1]

Materials:

-

Membrane preparations from cells expressing human dopamine D2 receptors

-

[³H]-spiperone (Radioligand)

-

(+)-Butaclamol or Haloperidol (for non-specific binding determination)

-

Test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

-

96-well plates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.

-

In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or a high concentration of a competing ligand like (+)-butaclamol (for non-specific binding).

-

Initiate the binding reaction by adding the [³H]-spiperone solution to each well.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Uptake Assay

This protocol outlines a method to measure the inhibition of serotonin reuptake by test compounds in cells expressing the human serotonin transporter (hSERT).[2]

Materials:

-

JAR cells (endogenously expressing hSERT) or other suitable cell line

-

Krebs-Ringer-Henseleit (KRH) assay buffer

-

[³H]5-HT (radiolabeled serotonin)

-

Test compounds

-

Citalopram or Paroxetine (as a positive control for inhibition)

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

On the day of the assay, wash the cells with KRH buffer and then pre-incubate them with the buffer for 15 minutes at 37°C.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Initiate the uptake by adding a mixture of [³H]5-HT and the test compound (or control) to the wells.

-

Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for serotonin uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Calculate the percentage of inhibition of serotonin reuptake for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin Transporter (SERT) Mechanism.

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its amenability to synthetic modification and its inherent structural features have enabled the development of numerous potent and selective ligands for critical CNS targets. The data and protocols presented in this guide underscore the importance of this core in the ongoing quest for novel therapeutics for neurological and psychiatric disorders. Further exploration of this scaffold holds significant promise for the discovery of next-generation medicines with improved efficacy and safety profiles.

References

The Piperidin-4-one Backbone: A Technical Guide to the Discovery of Novel Bioactive Compounds from 1-(4-Fluorobenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the piperidin-4-one moiety stands out as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets. This versatility makes it a cornerstone in the design and synthesis of novel therapeutic agents.[1] Specifically, 1-(4-Fluorobenzoyl)piperidin-4-one serves as a highly valuable starting material and key intermediate. The incorporation of a fluorobenzoyl group is a strategic choice in drug design, as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, potentially improving the overall pharmacokinetic profile of the resulting compounds.[2][3] This technical guide provides an in-depth overview of the synthetic routes, pharmacological applications, and mechanistic pathways associated with novel compounds derived from this versatile scaffold.

Caption: High-level workflow for drug discovery using the this compound scaffold.

Synthetic Pathways and Methodologies

The chemical reactivity of the this compound scaffold, particularly at the C4-ketone and the piperidine nitrogen (after potential debenzoylation), allows for a wide array of synthetic modifications. These reactions lead to diverse chemical libraries for biological screening.

Caption: Key synthetic transformations of the piperidin-4-one scaffold to generate diverse bioactive compounds.

Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives

Derivatives bearing a thiosemicarbazone moiety have shown significant antimicrobial activity.[4] The following is a representative protocol for their synthesis.

-

Dissolution: A series of 2,6-diaryl-3-methyl-4-piperidones are synthesized via a Mannich reaction involving ethyl methyl ketone, an appropriate benzaldehyde, and ammonium acetate.[4]

-

Condensation: The synthesized piperidone derivative (1 equivalent) is dissolved in a suitable solvent like ethanol.

-

Reagent Addition: Thiosemicarbazide (1 equivalent) is added to the solution. A catalytic amount of a strong acid, such as concentrated HCl, is introduced to facilitate the reaction.[4]

-

Reaction: The mixture is heated under reflux for a specified period, with reaction progress monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and recrystallized from an appropriate solvent to yield the pure thiosemicarbazone derivative.[4]

Experimental Protocol: Synthesis of Spiro-heterocycles

Spirocyclic compounds derived from piperidin-4-ones are of significant interest, particularly for developing novel antitubercular and CNS agents.[5][6]

-